molecular formula C11H13N5O B1676807 Mpo-IN-28 CAS No. 37836-90-1

Mpo-IN-28

货号: B1676807
CAS 编号: 37836-90-1
分子量: 231.25 g/mol
InChI 键: ZJBMSSBTCGJZEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MPO-IN-28 是一种新型、强效且不可逆的髓过氧化物酶抑制剂,髓过氧化物酶是一种主要存在于中性粒细胞中的酶。髓过氧化物酶在机体的免疫反应中发挥着至关重要的作用,它通过将过氧化氢和氯离子转化为次氯酸来实现这一功能。 This compound 的抑制浓度 (IC50) 为 44 纳摩尔,使其在抑制髓过氧化物酶活性方面非常有效 .

科学研究应用

MPO-IN-28 具有广泛的科学研究应用,包括在化学、生物学、医学和工业中的应用。在化学中,它用于研究髓过氧化物酶抑制的机制,并开发具有改进性能的新抑制剂。 在生物学中,this compound 用于研究髓过氧化物酶在各种生理和病理过程(如炎症和氧化应激)中的作用 .

在医学中,this compound 在治疗与髓过氧化物酶活性过高相关的疾病方面具有潜在的治疗应用,例如心血管疾病、类风湿性关节炎和某些癌症。 在工业中,this compound 用于开发针对髓过氧化物酶的诊断测定和治疗剂 .

作用机制

MPO-IN-28 通过基于机制的抑制不可逆地抑制髓过氧化物酶来发挥作用。这涉及 this compound 与髓过氧化物酶活性位点形成共价键,导致酶失活。 此过程涉及的分子靶标和途径包括髓过氧化物酶的血红素基团和过氧化氢介导的 this compound 氧化 .

生化分析

Biochemical Properties

Mpo-IN-28 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit myeloperoxidase, an enzyme involved in the production of reactive oxygen species. This inhibition is significant as it helps in reducing oxidative stress and inflammation. Additionally, this compound interacts with adenosine A2B receptors, blocking their activity, and with neuropeptide Y-like receptor 7, where it acts as an agonist .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting myeloperoxidase, this compound reduces the production of reactive oxygen species, thereby mitigating oxidative stress and inflammation. This compound also modulates the activity of adenosine A2B receptors and neuropeptide Y-like receptor 7, impacting cellular signaling and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of myeloperoxidase, inhibiting its enzymatic activity. This inhibition prevents the formation of reactive oxygen species, thereby reducing oxidative stress. Additionally, this compound acts as an antagonist to adenosine A2B receptors, blocking their signaling pathways. It also functions as an agonist for neuropeptide Y-like receptor 7, activating its signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on myeloperoxidase and its modulatory effects on adenosine A2B receptors and neuropeptide Y-like receptor 7. The extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits myeloperoxidase and modulates receptor activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It affects the redox balance within cells by inhibiting myeloperoxidase, thereby reducing the production of reactive oxygen species. This compound also influences mitochondrial metabolism and energy production, impacting cellular respiration and ATP synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and vesicles, where it interacts with myeloperoxidase and other target proteins. This localization is crucial for its inhibitory effects on myeloperoxidase and its modulatory effects on receptor activity .

准备方法

合成路线和反应条件: MPO-IN-28 的合成涉及多个步骤,首先是制备核心结构,然后进行官能团修饰。反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保所需的化学转化。 详细的合成路线通常是专有的,并且可能因制造商而异 .

工业生产方法: this compound 的工业生产涉及将实验室合成规模扩大到更大的规模,同时保持化合物的纯度和产量。 此过程需要优化反应条件、纯化技术和质量控制措施,以确保一致性和可重复性 .

化学反应分析

反应类型: MPO-IN-28 会经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物的结构和增强其抑制性能至关重要 .

常用试剂和条件: 涉及 this compound 的反应中常用的试剂包括过氧化氢、氯离子和各种有机溶剂。 反应条件通常涉及控制温度、pH 值和催化剂的存在,以促进所需的化学转化 .

主要形成的产物: 涉及 this compound 的反应中形成的主要产物包括其氧化和还原形式,以及取代衍生物。 这些产物对于研究化合物的抑制性能和潜在的治疗应用至关重要 .

相似化合物的比较

类似化合物: 与 MPO-IN-28 类似的化合物包括其他髓过氧化物酶抑制剂,例如 4-氨基苯甲酸酰肼和芳香族异羟肟酸。 这些化合物具有相似的抑制机制,但在效力、选择性和药代动力学特性方面有所不同 .

This compound 的独特性: this compound 由于其高效力和对髓过氧化物酶的不可逆抑制而脱颖而出。 其独特的化学结构允许与酶的活性位点形成牢固而特异性的相互作用,使其成为研究髓过氧化物酶相关过程和开发治疗剂的宝贵工具 .

属性

IUPAC Name

2-(7-methoxy-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBMSSBTCGJZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mpo-IN-28
Reactant of Route 2
Mpo-IN-28
Reactant of Route 3
Mpo-IN-28
Reactant of Route 4
Mpo-IN-28
Reactant of Route 5
Mpo-IN-28
Reactant of Route 6
Mpo-IN-28
Customer
Q & A

Q1: What is the mechanism of action of Mpo-IN-28?

A1: this compound is a specific inhibitor of myeloperoxidase (MPO), an enzyme released by activated neutrophils. While MPO plays a role in the immune response, excessive MPO activity is associated with endothelial glycocalyx (EG) degradation. [] this compound binds to MPO and prevents it from interacting with its substrates, thereby reducing EG shedding. []

Q2: What evidence suggests that this compound could be beneficial in treating COVID-19?

A2: Studies have shown elevated levels of MPO and soluble EG proteins in the plasma of COVID-19 patients, with higher levels correlating with disease severity. [] This suggests that MPO-mediated EG damage may contribute to COVID-19 pathogenesis. In vitro experiments using primary human aortic endothelial cells demonstrated that treating COVID-19 plasma with this compound reduced syndecan-1 shedding, a marker of EG degradation. [] This suggests that MPO inhibition with this compound could protect against EG damage in COVID-19.

Q3: Are there other potential therapeutic applications for this compound?

A3: While the research on this compound in the context of COVID-19 is promising, further investigation is needed to explore its full therapeutic potential. Since MPO is implicated in other inflammatory diseases, this compound might hold promise for treating conditions where excessive MPO activity plays a detrimental role.

  1. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。